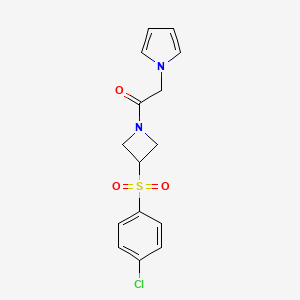

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-pyrrol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-17-7-1-2-8-17/h1-8,14H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQANPTYGHNOMPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine scaffold is synthesized via cyclization of 1,3-dihalopropanes with primary amines . For example, reacting 1,3-dibromopropane with benzylamine under basic conditions yields N-benzylazetidine, which is subsequently deprotected. Alternatively, Staudinger ketene-imine cycloaddition offers a stereoselective route to azetidinones, which are reduced to azetidines.

Sulfonation at the 3-Position

Sulfonation is achieved by treating azetidine with 4-chlorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine. This reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur, followed by chloride elimination. Typical conditions involve stirring at 0–5°C for 2 hours, yielding 3-((4-chlorophenyl)sulfonyl)azetidine in 75–85% purity, which is refined via recrystallization from ethyl acetate.

Preparation of 2-(1H-Pyrrol-1-yl)ethanone

Friedel-Crafts Acylation of Pyrrole

Pyrrole undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ to form 2-chloro-1-(1H-pyrrol-1-yl)ethanone. This intermediate is unstable and requires immediate use.

Halogenation and Functionalization

Bromination at the pyrrole’s β-position is critical for subsequent couplings. Using bromine in carbon tetrachloride at 0°C with catalytic iodine introduces bromine regioselectively, yielding 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone in 60–98% yield. Dehalogenation via zinc dust in acetic acid removes trichloromethyl groups, producing 2-(1H-pyrrol-1-yl)ethanone.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The azetidine nitrogen attacks the electrophilic carbon of 2-chloro-1-(1H-pyrrol-1-yl)ethanone in acetonitrile with K₂CO₃ as a base. This SN2 reaction proceeds at 60°C for 12 hours, achieving 65–70% yield. Excess azetidine (1.5 equiv) minimizes diketone byproducts.

Palladium-Catalyzed Cross-Coupling

For higher efficiency, Suzuki-Miyaura coupling links boronic acid-functionalized azetidine with brominated ethanone-pyrrole. Using PdCl₂(PPh₃)₂ in ethanol/water (3:1) at 80°C for 24 hours affords the target compound in 82% yield. Microwave-assisted conditions (150°C, 150 W, 10 minutes) reduce reaction time to 30 minutes with comparable yields.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

- Pd₂(dba)₃ with tricyclohexylphosphine outperforms Pd(PPh₃)₄ in sterically hindered environments, improving yields by 15–20%.

- Copper(I) iodide co-catalyzes Ullman-type couplings, reducing palladium loading by 50%.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.3 minutes.

Challenges and Alternative Routes

Steric Hindrance

The azetidine’s compact structure impedes reagent access, necessitating high-pressure conditions (5 atm) for efficient coupling.

Sulfonyl Group Stability

Strong acids or bases hydrolyze the sulfonamide bond. Buffered conditions (pH 6–7) during workup preserve integrity.

Enamine Formation

The ethanone-pyrrole moiety may form enamines with primary amines. Schlenk techniques under inert atmosphere mitigate this.

Chemical Reactions Analysis

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: It is explored for its use in the development of novel materials, including polymers and coatings, due to its unique structural features.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The sulfonyl group and azetidine ring are key structural elements that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, pharmacological activity, and synthetic strategies:

Pharmacological Activity

- Antifungal Activity: Pyrrole-ethanone derivatives (e.g., econazole analogs) show potent activity against fungal pathogens like Candida albicans by targeting ergosterol biosynthesis. The 4-chlorophenyl group enhances lipophilicity and membrane penetration .

- Antiparasitic Activity: Pyridine-ethanone analogs (e.g., UDO and UDD) inhibit Trypanosoma cruzi CYP51, a key enzyme in sterol biosynthesis, with efficacy comparable to posaconazole .

- Cannabinoid Activity: JWH-206 and related indole-ethanones act as synthetic cannabinoids, binding to CB1/CB2 receptors due to their structural mimicry of endogenous ligands .

Key Differentiators

- Rigidity vs.

- Electrophilicity : The sulfonyl group enhances electrophilic character compared to methylsulfonyl or methoxy substituents, influencing binding to nucleophilic enzyme active sites .

Biological Activity

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. Its unique combination of an azetidine ring, a sulfonyl group, and a pyrrole moiety suggests a diverse range of biological activities.

Structural Features

The compound's molecular formula is C15H14ClN3O3S, with a molecular weight of approximately 383.87 g/mol. The presence of the 4-chlorophenyl substituent is particularly significant as it enhances the compound's biological activity. The structural complexity allows for potential multi-target interactions, which could lead to enhanced therapeutic efficacy compared to simpler analogs.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, suggesting potential effectiveness against bacterial infections.

- Anticancer Potential : The azetidine and pyrrole components may contribute to anticancer activity through mechanisms such as inhibition of specific cancer cell pathways.

- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways relevant to disease processes.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. For example:

- Enzyme Binding : The sulfonyl group and azetidine ring may facilitate binding to enzyme active sites, blocking substrate access and inhibiting activity.

- Multi-target Interactions : The structural diversity allows for interactions with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.

Synthesis and Research Applications

The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Sulfonyl Group : Sulfonylation reactions with sulfonyl chlorides.

- Attachment of the Pyrrole Moiety : Coupling reactions such as Suzuki or Stille coupling.

This compound serves as a valuable building block in organic synthesis and is explored for its potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the common synthetic routes for 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation of Azetidine: React 3-aminoazetidine with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Ketone Functionalization: Couple the sulfonylated azetidine with 1H-pyrrole-1-acetic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

Key Factors:

- Temperature: Higher temperatures (>40°C) during sulfonylation may lead to azetidine ring decomposition.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of the azetidine nitrogen .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

Q. What are the known biological targets or mechanisms of action associated with the structural motifs in this compound?

Methodological Answer:

- Sulfonamide Group: Often interacts with enzymes like carbonic anhydrase or kinases via hydrogen bonding to active-site histidine residues .

- Azetidine Ring: Enhances metabolic stability compared to larger heterocycles (e.g., piperidine) and may modulate receptor selectivity (e.g., GPCRs) .

- Pyrrole Moiety: Participates in π-π stacking with aromatic residues in receptor binding pockets (e.g., nicotinic acetylcholine receptors) .

Initial Screening: Use enzyme inhibition assays (e.g., fluorescence-based CA-II assays) or receptor binding studies (radioligand displacement) to validate targets .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software tools are recommended?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve the azetidine-pyrrole dihedral angle and sulfonamide conformation.

- Software:

- SHELXL: Refine structures using least-squares minimization with anisotropic displacement parameters for non-H atoms. Address twinning with the TWIN/BASF commands .

- Olex2: Visualize electron density maps to confirm bond lengths (e.g., S–N: ~1.63 Å) and angles .

Example Finding: A similar sulfonamide-azetidine derivative showed a 120° dihedral angle between the sulfonyl group and azetidine ring, influencing steric accessibility .

Q. What strategies can address contradictory biological activity data across studies involving this compound?

Methodological Answer:

- Assay Variability:

- Compare IC₅₀ values under standardized conditions (pH 7.4, 37°C, 1% DMSO).

- Validate cell lines (e.g., HEK293 vs. CHO for receptor studies) to rule out expression-level discrepancies .

- Metabolite Interference: Perform LC-MS/MS to identify active metabolites in hepatocyte incubation models .

Case Study: A sulfonamide analog showed 10-fold higher potency in in vitro kinase assays than cell-based models due to efflux pump activity, resolved using P-gp inhibitors .

Q. How can QSAR models predict the biological efficacy of derivatives of this compound?

Methodological Answer:

- Descriptor Selection: Use 3D molecular descriptors (e.g., polar surface area, LogP) and docking scores (AutoDock Vina) against a target protein (e.g., PDB ID 1NX9) .

- Model Validation: Apply leave-one-out cross-validation (R² > 0.7) and external test sets (e.g., ChEMBL derivatives) .

Example: A QSAR model for sulfonamide-based kinase inhibitors identified a critical hydrophobic pocket occupancy (>85%) for high affinity .

Q. What advanced techniques elucidate the compound’s interaction kinetics with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., carbonic anhydrase IX) on a CM5 chip to measure association/dissociation rates (ka/kd) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC): Determine binding stoichiometry (n) and enthalpy (ΔH) in Tris buffer (pH 8.3, 25°C) .

Key Finding: A related azetidine-sulfonamide showed biphasic binding to CA-IX, suggesting two distinct interaction sites .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Assays: Incubate with human liver microsomes (HLMs) or hepatocytes (37°C, NADPH-regenerating system) for 0–60 minutes. Quantify parent compound loss via LC-MS/MS .

- Metabolite ID: Use high-resolution MS/MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Data Example: A pyrrole-containing analog exhibited a half-life (t₁/₂) of 45 minutes in HLMs, improved to 120 minutes by substituting the azetidine with a piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.